Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a 4-amino-3-methylpyrazole moiety linked via a propanoyl group. The ethyl carboxylate at the piperazine nitrogen enhances solubility, while the hydrochloride salt improves crystallinity and bioavailability. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and piperazine scaffolds in targeting enzymes, receptors, and microbial pathogens .
Properties
IUPAC Name |
ethyl 4-[2-(4-amino-3-methylpyrazol-1-yl)propanoyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3.ClH/c1-4-22-14(21)18-7-5-17(6-8-18)13(20)11(3)19-9-12(15)10(2)16-19;/h9,11H,4-8,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFSAQHQKDLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N2C=C(C(=N2)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a piperazine moiety, which is a common feature in many pharmaceuticals and recreational drugs due to its ability to cross the blood-brain barrier. Piperazine derivatives are known to interact with a variety of neurotransmitter receptors in the brain, which can result in a wide range of psychoactive effects .
Biological Activity
Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride (referred to as compound E) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of compound E, summarizing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
Compound E is characterized by its unique molecular structure, which includes a piperazine moiety and a pyrazole derivative. The chemical formula for compound E is , with a molecular weight of approximately 304.79 g/mol. The presence of the pyrazole ring is significant as it is often associated with various biological activities, including anti-inflammatory and analgesic properties.
The biological activity of compound E can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions and mood regulation .
- Interaction with Receptors : Compounds containing piperazine and pyrazole groups have been reported to interact with serotonin receptors, which are pivotal in modulating anxiety and depression. These interactions suggest that compound E may exhibit anxiolytic or antidepressant-like effects .
In Vitro Studies
In vitro studies have demonstrated that compound E exhibits significant biological activity against various cell lines. For instance, research has indicated that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. Compound E's structure suggests it may similarly influence cell survival pathways .
In Vivo Studies
Recent in vivo studies have evaluated the efficacy of compound E in animal models. Notably, studies investigating its potential anti-inflammatory properties have shown promising results. The administration of compound E reduced edema and inflammatory markers in models of acute inflammation, indicating its therapeutic potential for inflammatory diseases .
Case Studies
- Anxiolytic Activity : A study involving a related pyrazole derivative demonstrated significant anxiolytic effects in rodent models when administered at specific dosages. The mechanism was attributed to enhanced serotonergic transmission, similar to what is hypothesized for compound E .
- Anticancer Potential : Another case study assessed the anticancer properties of piperazine derivatives, revealing that they could induce apoptosis in breast cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. Compound E's structural similarities suggest it may have comparable effects .
Comparative Biological Activity
The following table summarizes the biological activities reported for compounds similar to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s key structural elements include:
- Piperazine core : Facilitates hydrogen bonding and conformational flexibility.
- 4-Amino-3-methylpyrazole: Provides hydrogen-bonding capacity and steric bulk.
- Ethyl carboxylate : Enhances solubility and metabolic stability compared to tert-butyl or benzyl groups.
Table 1: Structural Comparison with Analogous Compounds
Pharmacological Activity
- Quinazoline Analogs: Exhibit specificity against Trypanosoma brucei enzymes (e.g., trypanothione reductase) due to the quinazoline core’s electron-deficient aromatic system .
- Cinnamoyl Derivatives: Demonstrate broad-spectrum antimicrobial activity, attributed to the conjugated enone system interacting with microbial membranes .
Physicochemical Properties
- Solubility : The ethyl carboxylate in the target compound improves aqueous solubility compared to tert-butyl analogs (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) .
- logP: The pyrazole and amino groups lower the logP (predicted ~2.1) relative to bromoindole analogs (logP ~3.5) .
- Stability : Hydrochloride salt formation enhances stability under physiological conditions, similar to other piperazine salts .
Q & A
Q. How to address conflicting solubility data reported in different solvent systems?
- Methodological Answer : Re-evaluate solubility using standardized protocols (USP <1059>):
- Shake-Flask Method : Saturate solvents (e.g., PBS, DMSO) at 25°C for 24 hr, filter (0.22 μm), and quantify via UV absorbance (λ = 254 nm).
- pH-Solubility Profile : Adjust pH (1–10) to identify ionization effects. Contradictions often arise from solvent impurities or incomplete equilibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
